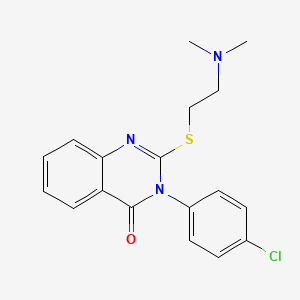
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- typically involves multi-step organic reactions. Common starting materials may include 4-chloroaniline and various thiol and amine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.
Medicine
In medicine, compounds like 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- are investigated for their therapeutic potential. They may act on specific molecular targets to treat various diseases.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 2-phenyl-3-(4-chlorophenyl)-
- 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((2-(dimethylamino)ethyl)thio)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
70933-85-6 |
|---|---|
Formule moléculaire |
C18H18ClN3OS |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-[2-(dimethylamino)ethylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3OS/c1-21(2)11-12-24-18-20-16-6-4-3-5-15(16)17(23)22(18)14-9-7-13(19)8-10-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
CSWHYUAWHDWTIM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formaldehyde, [3H]](/img/structure/B13770156.png)
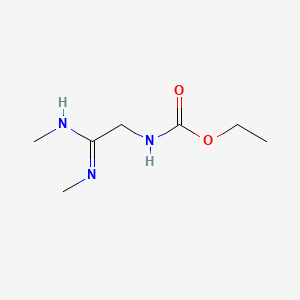
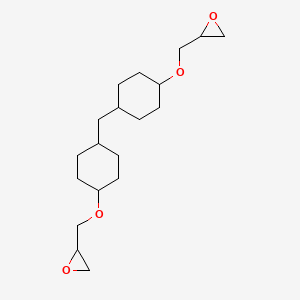

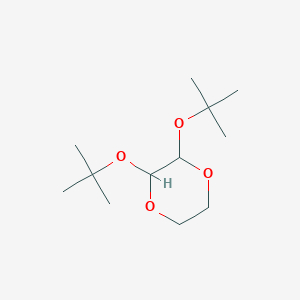

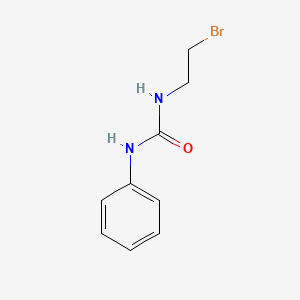
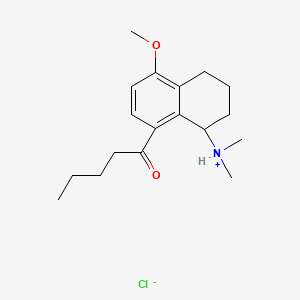
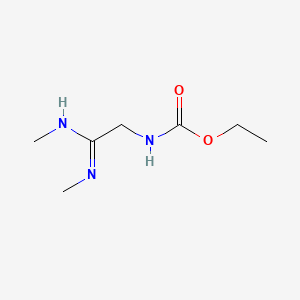
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
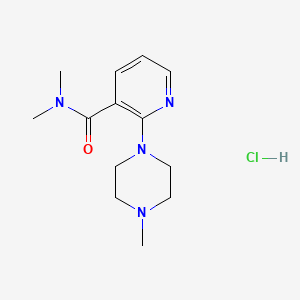
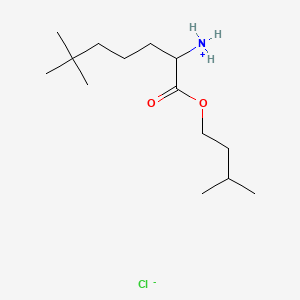
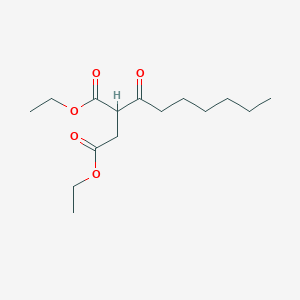
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
